

# Application Notes and Protocols for ROS 234 Dioxalate

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## Compound of Interest

Compound Name: ROS 234

Cat. No.: B11933215

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## Introduction

**ROS 234** dioxalate is a potent and selective antagonist of the Histamine H3 receptor (H3R).[1][2][3][4] As a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in various physiological processes has made it a significant target in drug discovery. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **ROS 234** dioxalate.

## Physicochemical and Pharmacological Properties

**ROS 234** dioxalate's properties are summarized in the table below, providing key data for experimental design.

Property	Value	Source
Chemical Name	N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1781941-93-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>15</sub> N <sub>5</sub> ·2C <sub>2</sub> H <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	421.37 g/mol	<a href="#">[1]</a>
Purity	≥99%	<a href="#">[1]</a>
Solubility	Soluble to 50 mM in water and 50 mM in DMSO	<a href="#">[1]</a>
Storage	Desiccate at room temperature	<a href="#">[1]</a>
pKi (rat cerebral cortex H3-receptor)	8.90	<a href="#">[2]</a> <a href="#">[4]</a>
pKB (guinea-pig ileum H3-receptor)	9.46	<a href="#">[2]</a> <a href="#">[4]</a>
ED <sub>50</sub> (ex vivo, rat cerebral cortex)	19.12 mg/kg (intraperitoneal)	<a href="#">[2]</a> <a href="#">[4]</a>
Blood Brain Barrier Permeability	Limited	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions of **ROS 234** dioxalate for in vitro and in vivo experiments.

Materials:

- **ROS 234** dioxalate powder

- Dimethyl sulfoxide (DMSO), sterile
- Sterile, deionized water
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

#### Procedure for 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of **ROS 234** dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg of **ROS 234** dioxalate (Molecular Weight = 421.37 g/mol ).
- Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder.
- Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

#### Procedure for 10 mM Aqueous Stock Solution:

- Weighing: Accurately weigh out the desired amount of **ROS 234** dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg.
- Dissolution: Add the appropriate volume of sterile, deionized water.
- Mixing: Vortex thoroughly. Sonication may be used if complete dissolution is difficult.
- Storage: Store aqueous solutions at 2-8°C for short-term use (days). For longer-term storage, it is recommended to prepare fresh or store frozen at -20°C, though stability in aqueous solution upon freezing should be verified.

## Protocol 2: In Vitro cAMP Accumulation Assay

This protocol describes a common functional assay to characterize the antagonist activity of **ROS 234** dioxalate on the H3 receptor.

Materials:

- HEK293 or CHO cells stably expressing the human Histamine H3 receptor
- Cell culture medium and supplements
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
- Forskolin
- Histamine (agonist)
- **ROS 234** dioxalate working solutions
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
- 96-well or 384-well microplates

Procedure:

- Cell Seeding: Seed the H3R-expressing cells into microplates at a suitable density and culture overnight to allow for adherence.
- Preparation of Working Solutions: Prepare serial dilutions of **ROS 234** dioxalate in assay buffer from the stock solution.
- Compound Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted **ROS 234** dioxalate solutions to the wells and incubate for 15-30 minutes at 37°C.
- Agonist Stimulation: Add a fixed concentration of histamine (e.g., EC<sub>50</sub> concentration) to the wells already containing the antagonist.

- **Forskolin Stimulation:** To amplify the signal, add a low concentration of forskolin to all wells to stimulate adenylyl cyclase.
- **Incubation:** Incubate the plate for a further 15-30 minutes at 37°C.
- **cAMP Detection:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
- **Data Analysis:** Plot the cAMP concentration against the log of the **ROS 234** dioxalate concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub>.

## Protocol 3: In Vivo Administration

This protocol provides a general guideline for the administration of **ROS 234** dioxalate to rodents for pharmacological studies.

Materials:

- **ROS 234** dioxalate
- Vehicle (e.g., sterile saline, PBS, or a suitable formulation)
- Syringes and needles appropriate for the route of administration
- Animal balance

Procedure:

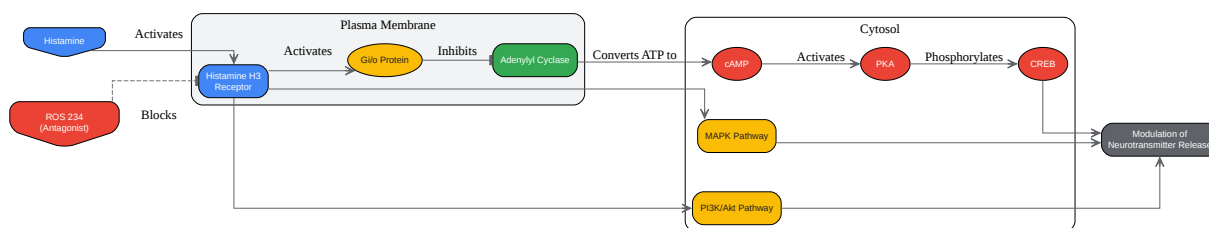
- **Dose Calculation:** Calculate the required dose of **ROS 234** dioxalate based on the animal's body weight and the desired mg/kg dosage.
- **Formulation Preparation:** Prepare the dosing solution by dissolving **ROS 234** dioxalate in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 5-10 mL/kg for intraperitoneal injection in mice). Ensure the compound is fully dissolved.
- **Administration:** Administer the solution to the animals via the desired route (e.g., intraperitoneal, oral gavage).

- Observation and Analysis: Monitor the animals for the desired pharmacological effects at appropriate time points after administration.

## Signaling Pathway and Experimental Workflow

### Histamine H3 Receptor Signaling Pathway

Activation of the Histamine H3 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate other signaling cascades, such as the MAPK and PI3K/Akt pathways.

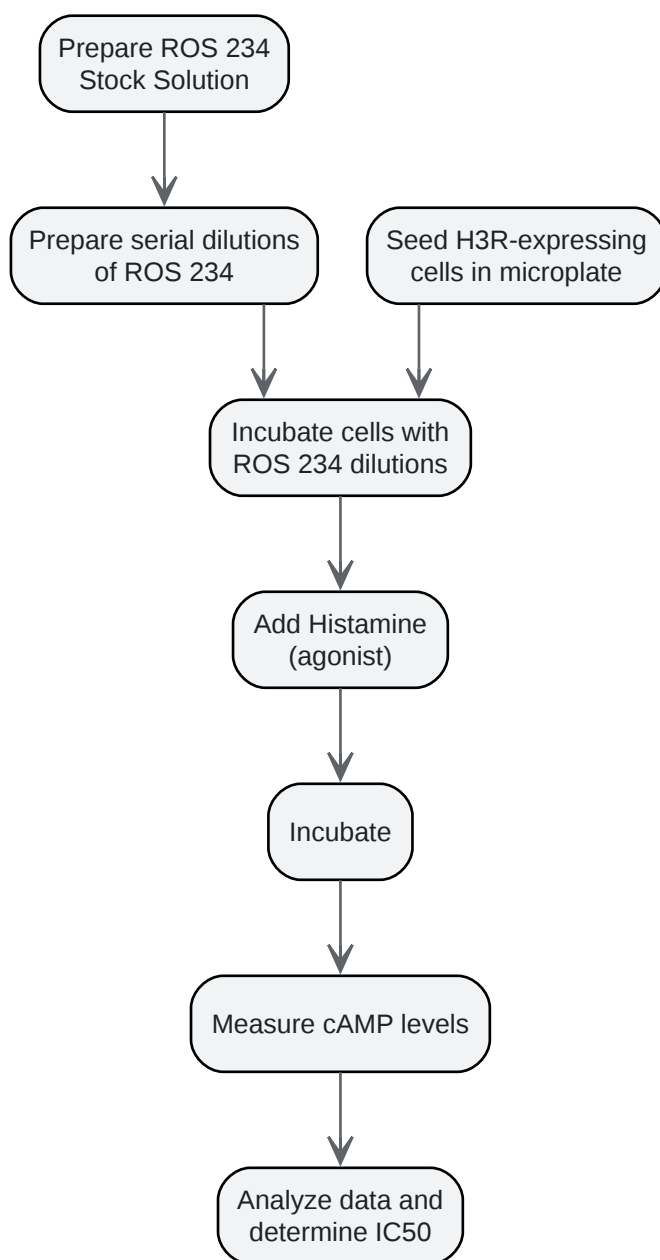


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Caption: Histamine H3 Receptor Signaling Pathway.

## Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the general workflow for characterizing **ROS 234** dioxalate as an H3 receptor antagonist.



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Caption: Workflow for H3R Antagonist Assay.

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